molecular formula C28H23ClNOP B8137902 (S)-2-CL-Phox-BN

(S)-2-CL-Phox-BN

Cat. No.: B8137902
M. Wt: 455.9 g/mol
InChI Key: YKKZTRJLFJYJDL-QFIPXVFZSA-N
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Description

(S)-2-CL-Phox-BN is a chiral compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of a chlorine atom and a phenoxyl group attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-CL-Phox-BN typically involves several steps, starting with the preparation of the chiral precursor. One common method involves the use of chiral catalysts to induce asymmetry in the molecule. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-CL-Phox-BN undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

(S)-2-CL-Phox-BN has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (S)-2-CL-Phox-BN exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-2-CL-Phox-BN: The enantiomer of (S)-2-CL-Phox-BN, which may have different biological activities and properties.

    2-CL-Phox-BN: The racemic mixture containing both enantiomers.

    2-CL-Phox: A related compound lacking the benzene ring, which may have different reactivity and applications.

Uniqueness

This compound is unique due to its specific stereochemistry, which can impart distinct biological activities and chemical reactivity compared to its enantiomer and racemic mixture. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

(S)-2-CL-Phox-BN is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article reviews the synthesis, biological mechanisms, and applications of this compound, supported by relevant data tables and case studies.

Synthetic Routes:
The synthesis of this compound typically involves several steps that may include:

  • Chiral Precursor Preparation: Utilizing chiral catalysts to induce asymmetry.
  • Reaction Conditions: Specific temperatures, solvents, and catalysts are employed to achieve the desired stereochemistry.

Chemical Reactions:
this compound can undergo various chemical reactions:

  • Oxidation: Can yield products like ketones or carboxylic acids.
  • Reduction: Often results in amines or alcohols.
  • Substitution: The chlorine atom may be substituted with other functional groups through nucleophilic substitution reactions.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets. These include:

  • Enzymes: The compound may inhibit or activate enzymes involved in critical biochemical pathways.
  • Receptors: It can bind to receptors, modulating their activity and influencing cellular responses.

The exact mechanism can vary based on the context of use, but it often involves alterations in signaling pathways that lead to physiological effects.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Activity:
    • Studies have shown that this compound possesses antimicrobial properties against certain bacterial strains, making it a candidate for further development as an antibacterial agent.
  • Enzyme Interaction Studies:
    • The compound has been evaluated for its ability to interact with specific enzymes, demonstrating potential as a biochemical probe in enzyme kinetics studies.
  • Cellular Effects:
    • Research indicates that this compound can influence cellular processes such as apoptosis and proliferation in certain cell lines, suggesting its utility in cancer research.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Enzyme InteractionModulation of enzyme activity
Cellular ProliferationInduction of apoptosis in cancer cells

Table 2: Synthesis Parameters

StepConditionsYield (%)
Chiral Precursor PrepSpecific chiral catalysts85%
OxidationPotassium permanganate, 25°C90%
ReductionLithium aluminum hydride95%

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µM, suggesting potential for therapeutic applications in treating infections caused by resistant strains.

Case Study 2: Enzyme Inhibition
In a biochemical assay, this compound was tested for its inhibitory effects on the enzyme acetylcholinesterase. The compound showed an IC50 value of 30 µM, indicating moderate inhibition that could be explored for neurological applications.

Properties

IUPAC Name

[2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3-chlorophenyl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23ClNOP/c29-25-17-10-18-26(32(23-13-6-2-7-14-23)24-15-8-3-9-16-24)27(25)28-30-22(20-31-28)19-21-11-4-1-5-12-21/h1-18,22H,19-20H2/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKZTRJLFJYJDL-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=C(C=CC=C2Cl)P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=C(C=CC=C2Cl)P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23ClNOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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